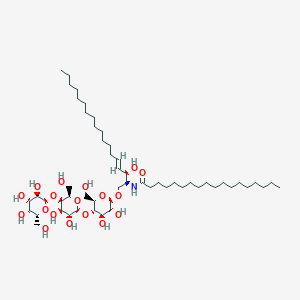

alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/18:0)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

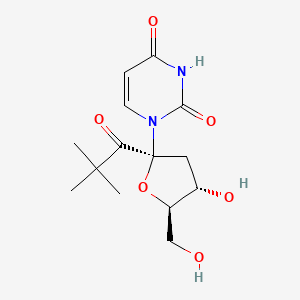

The synthesis of complex glycosphingolipids like alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/18:0) typically involves multiple stepwise glycosylation reactions, where monosaccharide donors are sequentially added to build the desired oligosaccharide chain. A practical example can be seen in the synthesis of a related glycosaminoglycan part, demonstrating the intricate methodology required to assemble such molecules (Chen & Kong, 2002).

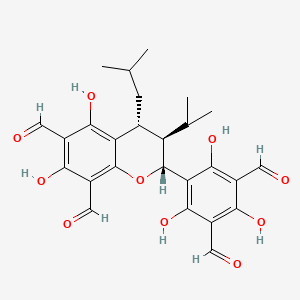

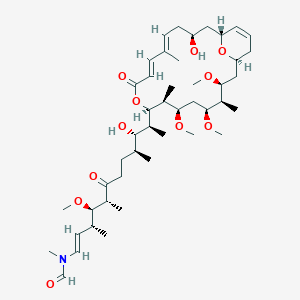

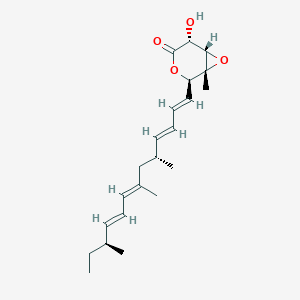

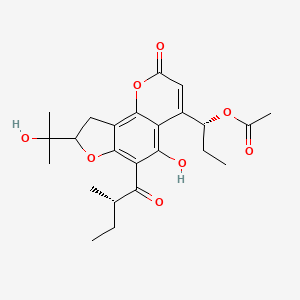

Molecular Structure Analysis

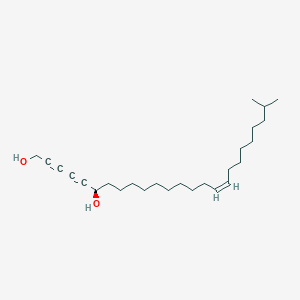

The molecular structure of glycosphingolipids is characterized by detailed NMR and molecular modeling studies, which provide insights into their 3D conformation and interaction potentials. For example, a study on a novel glycosphingolipid revealed its structural characteristics through computer simulation techniques, showing how the chemical species of the ceramide part affect the molecule's overall structure (Kawakami et al., 1998).

Chemical Reactions and Properties

The chemical reactions involving glycosphingolipids primarily focus on their synthesis and the modifications they can undergo. The reactivity of functional groups within the molecule plays a crucial role in these processes, as seen in the synthesis approaches and the selective formation of glycosidic bonds (Chen et al., 2006).

Physical Properties Analysis

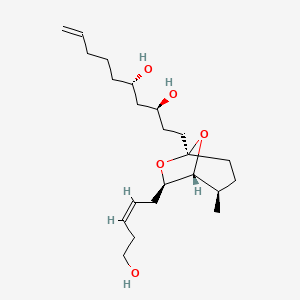

The physical properties of glycosphingolipids, such as solubility and phase behavior, are influenced by their amphiphilic nature. These properties are crucial for their assembly into membranes and the formation of microdomains involved in cell signaling.

Chemical Properties Analysis

Glycosphingolipids exhibit specific chemical properties based on their glycosidic linkages and the ceramide base. These properties determine their reactivity and interaction with other biomolecules, crucial for their biological functions. The specific chemical behavior of these molecules, including their reactivity towards glycosyltransferases, underlines their role in cellular processes (Miyamoto et al., 1995).

Scientific Research Applications

Immunological Implications and Glycosphingolipid Research

Glycosphingolipids, including structures similar to "alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/18:0)", play crucial roles in immunological processes. Marcus (1984) reviewed the immunogenic and immuno-modulatory properties of glycosphingolipids, highlighting their importance in eliciting immune responses. These compounds are recognized by specific antibodies and can affect lymphocyte responses, suggesting their significant role in immune modulation and potential implications in studying autoimmune diseases and cancer immunotherapy (Marcus, 1984).

Role in Blood Group Typing and Transfusion Medicine

Takizawa (1998) discussed the role of similar oligosaccharides in the ABO blood group system, emphasizing their importance in understanding blood transfusion compatibility and the biological mechanisms underlying blood group antigens. The study of these glycosphingolipids aids in deciphering the enzymatic processes responsible for the synthesis of A- and B-antigens on erythrocytes, which has direct applications in transfusion medicine and the production of synthetic blood group antigens (Takizawa, 1998).

Implications in Cancer Research

The review by Cai, Niu, and Chen (2008) on imaging integrins as biomarkers for tumor angiogenesis highlights the potential use of glycosphingolipids in cancer diagnostics and treatment. Although not directly mentioning "alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/18:0)", the study of glycolipids and their receptors, such as integrins, is crucial for developing novel imaging agents and therapeutic targets in oncology (Cai, Niu, & Chen, 2008).

Contributions to Understanding Neurodevelopmental Disorders

Saad et al. (2018) discussed the theta/beta EEG marker for ADHD, which, while not directly related to the molecular structure , underscores the importance of biomarker research in diagnosing and understanding neurodevelopmental disorders. This approach to biomarker identification, including molecular markers, could be extrapolated to the study of glycosphingolipids and their impact on neurological functions and disorders (Saad et al., 2018).

properties

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H101NO18/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-42(60)55-37(38(59)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)36-68-52-48(66)45(63)50(40(34-57)70-52)73-54-49(67)46(64)51(41(35-58)71-54)72-53-47(65)44(62)43(61)39(33-56)69-53/h29,31,37-41,43-54,56-59,61-67H,3-28,30,32-36H2,1-2H3,(H,55,60)/b31-29+/t37-,38+,39+,40+,41+,43-,44-,45+,46+,47+,48+,49+,50+,51-,52+,53+,54-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGVNZWSEWAOMI-DHCJWVHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H101NO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1052.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/18:0) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrosophenyl)ethyl]acetamide](/img/structure/B1243704.png)

![(-)-trans-4-[4-(4'-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol(Paroxetine metabolite)](/img/structure/B1243713.png)

![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1243715.png)